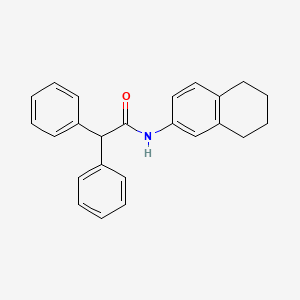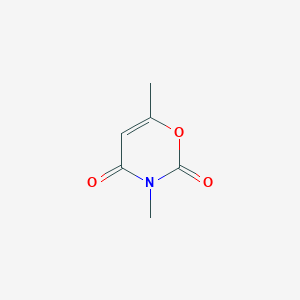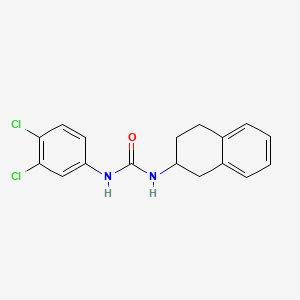![molecular formula C16H16N6O2S2 B4327643 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4327643.png)
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
説明
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a thiadiazole ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Introduction of the Thio Group: The thio group is introduced by reacting the pyrimidine derivative with a thiol compound in the presence of a base.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization of the intermediate product with a hydrazine derivative under reflux conditions.
Final Coupling: The final step involves coupling the thiadiazole derivative with an acetamide derivative under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine ring, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Chemistry:
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
- It serves as a precursor for the development of novel catalysts and ligands in organic synthesis.
Biology:
- The compound exhibits potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
- It is being investigated for its antiviral properties, particularly against RNA viruses.
Medicine:
- The compound has shown promise in preclinical studies as an anticancer agent, inhibiting the growth of certain cancer cell lines.
- It is also being explored for its anti-inflammatory and analgesic properties.
Industry:
- The compound is used in the development of new materials with unique electronic and optical properties.
- It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Receptor Binding: It binds to specific receptors on the surface of microbial cells, disrupting their cellular processes and leading to cell death.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
類似化合物との比較
- 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1,3,4-oxadiazol-2-ylacetamide
- 2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1,3,4-triazol-2-ylacetamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring fused with the pyrimidine ring. The thiadiazole ring in the target compound is replaced by oxadiazole or triazole rings in the similar compounds.
- Chemical Properties: The presence of different heterocyclic rings affects the compound’s reactivity, stability, and solubility.
- Biological Activity: While all compounds exhibit antimicrobial and anticancer properties, the efficacy and spectrum of activity may vary due to differences in molecular interactions with biological targets.
特性
IUPAC Name |
2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c17-12-8-13(23)20-16(22(12)7-6-11-4-2-1-3-5-11)25-9-14(24)19-15-21-18-10-26-15/h1-5,8,10H,6-7,9,17H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSUBXXTZXNWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC(=O)N=C2SCC(=O)NC3=NN=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)

![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![METHYL 4-METHOXY-3-[4-(METHYLSULFANYL)BENZENESULFONAMIDO]BENZOATE](/img/structure/B4327593.png)

![1-(3,4-Dichlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4327622.png)
![N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-(3-CHLOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4327635.png)
![N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)
![3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione](/img/structure/B4327683.png)
